1,3,4-Triphenylisoquinoline

Description

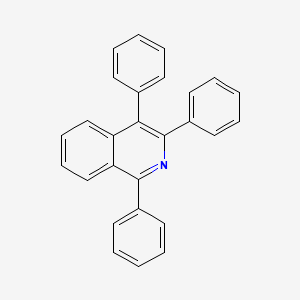

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-triphenylisoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(21-14-6-2-7-15-21)28-27(25)22-16-8-3-9-17-22/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMIGASIYVPEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(C3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,3,4 Triphenylisoquinoline and Its Derivatives

Transition-Metal-Catalyzed Annulation Strategies

Transition-metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures through the selective activation and functionalization of otherwise inert C-H bonds. These strategies offer high atom economy and allow for the rapid assembly of the isoquinoline (B145761) core from readily available starting materials.

Rhodium-Catalyzed C-H Activation and Functionalization Approaches

Rhodium catalysis, particularly utilizing Cp*Rh(III) complexes, has been extensively explored for the synthesis of isoquinolone derivatives, which are valuable precursors to 1,3,4-triphenylisoquinoline. These reactions typically proceed via a C-H activation/annulation cascade of a benzamide (B126) derivative with an alkyne.

A common strategy involves the reaction of an N-substituted benzamide with diphenylacetylene (B1204595). The amide directing group facilitates the ortho-C-H activation by the rhodium catalyst, forming a rhodacycle intermediate. Subsequent coordination and insertion of diphenylacetylene, followed by reductive elimination and aromatization, affords the 3,4-diphenylisoquinolone core. The substituent at the 1-position can then be introduced in a subsequent step.

For instance, the annulation of N-methoxybenzamides with diphenylacetylene in the presence of a rhodium catalyst provides a direct route to 2-methoxy-3,4-diphenylisoquinolone. The reaction conditions and yields for various substituted benzamides are summarized in Table 1.

| Entry | Benzamide Substituent | Alkyne | Catalyst | Oxidant/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | H | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 85 |

| 2 | 4-Me | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 88 |

| 3 | 4-OMe | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 92 |

| 4 | 4-Cl | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 75 |

| 5 | 3-Me | Diphenylacetylene | [Cp*RhCl₂]₂ | AgSbF₆ | DCE | 80 | 12 | 78 |

Table 1: Rhodium-Catalyzed Annulation of N-Methoxybenzamides with Diphenylacetylene.

The resulting 3,4-diphenylisoquinolone can be converted to this compound through a two-step sequence. First, the isoquinolone is treated with a halogenating agent, such as phosphorus oxychloride (POCl₃), to furnish the corresponding 1-chloro-3,4-diphenylisoquinoline. Subsequent palladium-catalyzed Suzuki coupling with phenylboronic acid introduces the phenyl group at the C1 position, yielding the desired this compound.

Ruthenium-Mediated Cyclization Pathways

Ruthenium catalysts offer a cost-effective and efficient alternative to rhodium for the synthesis of isoquinolone derivatives. Ruthenium(II) complexes, such as [RuCl₂(p-cymene)]₂, can catalyze the oxidative annulation of benzamides with alkynes via C-H activation.

In a typical reaction, a benzamide is coupled with diphenylacetylene in the presence of a ruthenium catalyst and an oxidant, such as copper(II) acetate. The directing group on the benzamide, often an N-pyridyl or N-quinolinyl group, facilitates the ortho-C-H activation. The catalytic cycle is similar to that of rhodium, involving the formation of a ruthenacycle, alkyne insertion, and reductive elimination.

The scope of this transformation has been demonstrated with various substituted benzamides and diarylacetylenes, providing a range of 3,4-diarylisoquinolones. Representative examples are shown in Table 2.

| Entry | Benzamide (Directing Group) | Alkyne | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-pyridyl | Diphenylacetylene | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂ | DCE | 100 | 24 | 82 |

| 2 | N-quinolinyl | Diphenylacetylene | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂ | DCE | 100 | 24 | 85 |

| 3 | N-pyridyl (4-Me) | Diphenylacetylene | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂ | DCE | 100 | 24 | 88 |

| 4 | N-pyridyl (4-Cl) | Diphenylacetylene | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂ | DCE | 100 | 24 | 76 |

| 5 | N-pyridyl | Di(p-tolyl)acetylene | [RuCl₂(p-cymene)]₂ | Cu(OAc)₂ | DCE | 100 | 24 | 80 |

Table 2: Ruthenium-Catalyzed Oxidative Annulation of N-Arylbenzamides with Diarylacetylenes.

The resulting 3,4-diarylisoquinolones can be subsequently converted to 1,3,4-triarylisoquinolines using the halogenation and Suzuki coupling sequence described in the rhodium section.

Palladium- and Nickel-Catalyzed Cyclization Processes

Palladium and nickel catalysts are also effective in mediating the synthesis of isoquinoline scaffolds. A common approach involves the cyclization of ortho-haloaryl precursors with alkynes.

For instance, a palladium-catalyzed reaction between an N-substituted 2-bromobenzaldimine and diphenylacetylene can directly lead to the formation of a this compound derivative. This reaction likely proceeds through an initial oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by alkyne insertion and intramolecular cyclization.

Nickel catalysts can achieve similar transformations, often with the advantage of being more earth-abundant and cost-effective. The nickel-catalyzed annulation of 2-halobenzamides with alkynes provides a route to isoquinolones, which can then be further functionalized to the target this compound. nih.gov A highly efficient method for the synthesis of substituted isoquinolines involves the nickel-catalyzed annulation of 2-iodobenzaldimines with various alkynes. acs.org

Cobalt-Catalyzed C-H Functionalization Protocols

Cobalt catalysis has gained prominence as a sustainable approach for C-H functionalization reactions. High-valent cobalt species can catalyze the annulation of benzamides with alkynes to afford isoquinolones.

The reaction of a benzamide with diphenylacetylene in the presence of a cobalt catalyst, such as Co(OAc)₂, and an oxidant proceeds via a cobaltacycle intermediate. This methodology provides a straightforward route to 3,4-diphenylisoquinolones. nih.gov A notable advantage of some cobalt-catalyzed systems is the possibility of using air as the terminal oxidant, enhancing the green credentials of the synthesis. The C–H alkenylation/annulation of benzimidates with alkynes has been achieved using a Cp*Co(III) catalyst under air, yielding a series of substituted isoquinolines in moderate to good yields. acs.org

| Entry | Benzamide Substituent | Alkyne | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | H | Diphenylacetylene | Co(OAc)₂ | AgOAc | DCE | 120 | 24 | 75 |

| 2 | 4-Me | Diphenylacetylene | Co(OAc)₂ | AgOAc | DCE | 120 | 24 | 80 |

| 3 | 4-OMe | Diphenylacetylene | Co(OAc)₂ | AgOAc | DCE | 120 | 24 | 82 |

| 4 | 4-Cl | Diphenylacetylene | Co(OAc)₂ | AgOAc | DCE | 120 | 24 | 68 |

| 5 | H | 1,2-Di(p-tolyl)acetylene | Co(OAc)₂ | AgOAc | DCE | 120 | 24 | 72 |

Table 3: Cobalt-Catalyzed Annulation of Benzamides with Diarylacetylenes.

Multi-Component Reaction (MCR) Strategies for Isoquinoline Scaffolds

Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules.

Ugi-Type Post-Cyclization Methodologies

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the rapid generation of molecular diversity. By carefully designing the starting components, the resulting Ugi adduct can be subjected to a post-cyclization modification to construct the isoquinoline scaffold.

A plausible strategy to access a this compound derivative involves an Ugi reaction between 2-formylbenzoic acid, aniline, phenyl isocyanide, and a suitable fourth component that can be eliminated or participate in the cyclization. A more direct approach involves a post-Ugi intramolecular cyclization. For example, an Ugi adduct derived from an ortho-alkynylbenzaldehyde, an amine, a carboxylic acid, and an isocyanide can undergo a subsequent intramolecular cyclization to form the isoquinoline ring.

While a direct Ugi-based synthesis of this compound is not extensively documented, the modularity of the Ugi reaction allows for the incorporation of the necessary phenyl substituents into the starting materials, setting the stage for a subsequent cyclization step to form the desired triaryl-substituted isoquinoline core. The integration of multicomponent reactions with subsequent intramolecular Heck reactions has been shown to be a viable one-pot strategy for synthesizing tetrahydroisoquinoline scaffolds. nih.gov

Domino and Cascade Reaction Sequences

Domino and cascade reactions, also known as tandem reactions, represent a highly efficient strategy for the synthesis of complex molecules from simple starting materials. These reactions involve two or more bond-forming transformations that occur sequentially in a single pot without the need to isolate intermediates, change reaction conditions, or add further reagents. This approach offers significant advantages, including increased operational simplicity, reduced consumption of solvents and reagents, and minimization of waste. The principles of domino reactions are particularly well-suited for constructing polycyclic systems like isoquinolines.

A notable example of a cascade reaction leading to 1,3,4-functionalized isoquinolines involves a Rh(III)-catalyzed defluorinative [4 + 2] annulation. This process utilizes 2-diazo-3,3,3-trifluoropropanoate as a unique two-carbon building block. The reaction sequence is initiated by a C-H carbenoid insertion, followed by a dual C-F bond cleavage and annulation. A subsequent N- to O-sulfonyl migration completes the cascade, yielding highly functionalized isoquinoline derivatives. The resulting products contain versatile functional handles at the 1 and 3 positions, which can be further elaborated to introduce phenyl groups, thereby accessing structures related to this compound.

Another powerful cascade strategy involves the sequential bimetallic Rh(III)/Pd(II)-catalyzed reaction of N-(2-acetamidophenyl)benzamides with 1,3-diynes. researchgate.net This one-pot synthesis proceeds through a Rh(III)-catalyzed, amide-directed C-H activation and migratory insertion of the 1,3-diyne, which is followed by cyclization to form an isoquinolinone intermediate. researchgate.net A subsequent Pd(II)-catalyzed aminopalladation and intramolecular migratory insertion sequence furnishes complex isoquinolinone-fused quinoxaline (B1680401) frameworks. researchgate.net Such strategies highlight the power of cascade catalysis to rapidly build molecular complexity.

While not leading directly to this compound, the principles are demonstrated in the synthesis of related quinoline (B57606) structures. For instance, a domino nitro reduction-Friedländer heterocyclization allows for the preparation of substituted quinolines from 2-nitrobenzaldehydes and active methylene (B1212753) compounds. semanticscholar.org This reaction, initiated by the reduction of the nitro group with iron in acetic acid, generates an in-situ 2-amino derivative that immediately undergoes condensation and cyclization to form the quinoline ring. semanticscholar.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic design is a paramount goal in modern organic synthesis. For a molecule like this compound, this involves developing routes that are not only efficient but also environmentally benign. Key principles include the use of sustainable solvents, maximizing atom economy, and employing catalytic systems that are both effective and environmentally friendly.

A core tenet of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free, or solid-state, reactions offer a significant advantage by minimizing volatile organic compound (VOC) emissions, simplifying purification procedures, and sometimes enhancing reaction rates and selectivity.

While a specific solvent-free synthesis for this compound is not prominently documented, related heterocyclic systems are often synthesized under these conditions. For example, the synthesis of polysubstituted quinolines via the Friedländer hetero-annulation can be performed efficiently under solvent-free conditions by heating a mixture of a 2-aminoaryl ketone and a carbonyl compound with a solid-supported catalyst like silica-supported P₂O₅. Similarly, the synthesis of quinazolin-4(3H)-ones has been achieved by heating a mixture of anthranilic acid, an amide, and montmorillonite (B579905) K-10 clay under solvent-free reflux conditions. researchgate.net These methodologies demonstrate the potential for developing a solvent-free route to this compound, likely involving a multi-component reaction of appropriately substituted precursors heated with a solid acid or base catalyst.

The use of sustainable reaction media, such as water or bio-derived solvents, is another key green chemistry approach. While organic substrates like the precursors to this compound often have poor solubility in water, techniques such as the use of surfactants or phase-transfer catalysts can facilitate reactions in aqueous media.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste byproducts. libretexts.orgscranton.edu Addition and rearrangement reactions are inherently atom-economical. primescholars.com

In the context of synthesizing this compound, designing a synthetic route with high atom economy is crucial for minimizing waste. nih.gov Multi-component reactions (MCRs) and cascade reactions are particularly effective in this regard. An ideal MCR for this compound might involve the condensation of three or more simple precursors where all, or most, of the atoms are incorporated into the final isoquinoline core. For instance, a hypothetical [4+2] cycloaddition or annulation strategy that directly assembles the triphenyl-substituted ring system from simple, readily available building blocks would likely exhibit high atom economy.

Conversely, classical synthetic routes that rely on stoichiometric reagents, such as certain condensation or coupling reactions that generate significant salt byproducts, would have a lower atom economy. wikipedia.org The goal in modern synthetic design is to replace such steps with catalytic alternatives that generate minimal waste.

The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency, reduce energy consumption, and enable more atom-economical pathways. Designing environmentally sustainable catalytic systems involves several considerations, including the use of non-toxic, earth-abundant metals, developing recyclable catalysts, and employing metal-free catalytic systems.

For isoquinoline synthesis, a variety of transition-metal catalysts, including palladium, rhodium, and copper, have been employed. researchgate.netmdpi.com A key aspect of sustainability is the ability to recover and reuse the catalyst, which is particularly important for expensive and potentially toxic heavy metals. Heterogenizing homogeneous catalysts by anchoring them to solid supports is a common strategy to facilitate catalyst recovery.

Recent research also focuses on developing catalytic systems based on more abundant and less toxic metals, such as iron or copper, as alternatives to precious metals like palladium and rhodium. Furthermore, the development of organocatalysis and photocatalysis offers metal-free alternatives for constructing the isoquinoline scaffold, which aligns perfectly with the goals of environmental sustainability. A green biocatalytic approach using lipase (B570770) as a catalyst has also been developed for the synthesis of related flavonoid compounds, showcasing the potential of enzymatic methods in sustainable synthesis. mdpi.com

Chemo- and Regioselective Synthesis

The synthesis of a specific isomer like this compound from multifunctional precursors requires a high degree of chemo- and regioselectivity. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control over the orientation of bond formation.

A versatile and regioselective approach to 1,3,4-trisubstituted isoquinolines starts from commercially available 1,3-dichloroisoquinoline. researchgate.netresearchgate.net This method relies on the direct and regioselective lithiation at the C4 position. The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a substituent at the C4 position. The differential reactivity of the chlorine atoms at the C1 and C3 positions under palladium-catalyzed cross-coupling conditions allows for the sequential and selective introduction of different substituents, providing a controlled route to 1,3,4-trisubstituted derivatives. researchgate.net For the synthesis of this compound, this would involve trapping the C4-lithiated species with a phenylating agent, followed by sequential Suzuki or Stille couplings at C1 and C3 with phenylboronic acid or a phenylstannane, respectively.

The table below summarizes the conditions for the initial C4-functionalization step in this regioselective synthesis.

| Entry | Electrophile | Product (Yield %) |

| 1 | I₂ | 4-Iodo-1,3-dichloroisoquinoline (90%) |

| 2 | MeOD | 4-Deuterio-1,3-dichloroisoquinoline (95%) |

| 3 | MeI | 4-Methyl-1,3-dichloroisoquinoline (92%) |

| 4 | PhCHO | (1,3-Dichloroisoquinolin-4-yl)(phenyl)methanol (85%) |

Table based on data from a facile synthesis of 1,3,4-trisubstituted isoquinolines. researchgate.net

Another example of a highly regioselective synthesis is the palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters. mdpi.com This method provides access to 3,4-substituted hydroisoquinolones with excellent regioselectivity, demonstrating the power of directed C-H activation to control the outcome of complex cyclizations. mdpi.com

Spectroscopic Characterization and Elucidation of 1,3,4 Triphenylisoquinoline Architectures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. tsijournals.com For 1,3,4-triphenylisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous map of its intricate proton and carbon framework.

High-resolution ¹H and ¹³C NMR spectra are fundamental for determining the basic skeleton of a molecule. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while spin-spin coupling in ¹H NMR reveals the connectivity between neighboring protons. tsijournals.com

In the ¹H NMR spectrum of this compound, the signals for the 19 protons are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the three phenyl rings will likely produce complex multiplets due to overlapping signals. The protons of the isoquinoline (B145761) core, however, would have distinct chemical shifts influenced by the heterocyclic nitrogen atom and the bulky phenyl substituents. Protons on the benzo part of the isoquinoline ring are expected to resonate in a range similar to other substituted quinolines and isoquinolines. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a signal for each of the 27 carbon atoms in the molecule. Aromatic and heteroaromatic carbons typically resonate in the range of 120-160 ppm. researchgate.net The carbons directly attached to the nitrogen atom (C1 and C3) and the quaternary carbons bonded to the phenyl groups (C1, C3, C4, and the ipso-carbons of the phenyl rings) would be expected to have distinct chemical shifts. The interpretation of these spectra allows for the initial mapping of the carbon skeleton and the identification of the different phenyl environments.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Isoquinoline H (H5-H8) | 7.5 - 8.2 (multiplets) | - |

| Phenyl H (ortho, meta, para) | 7.2 - 7.8 (multiplets) | - |

| Isoquinoline C (C1, C3, C4) | - | 150 - 160 |

| Isoquinoline C (other) | - | 125 - 140 |

| Phenyl C (ipso) | - | 135 - 145 |

| Phenyl C (ortho, meta, para) | - | 127 - 130 |

For a molecule with many overlapping signals in the 1D NMR spectra, 2D NMR experiments are essential for unambiguous assignment. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would be crucial for identifying the spin systems within each of the four aromatic rings (the benzo part of the isoquinoline and the three phenyl substituents), confirming the connectivity of adjacent protons. nist.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. astrochem.org It allows for the definitive assignment of protonated carbons in the molecule by linking the already interpreted ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). astrochem.org This is arguably the most powerful tool for piecing together the complete structure of this compound. It would show correlations between the protons on the phenyl rings and the quaternary carbons of the isoquinoline core (C1, C3, and C4), unequivocally establishing the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be used to confirm the spatial arrangement of the phenyl groups relative to each other and to the isoquinoline core. For instance, correlations between the ortho-protons of the C4-phenyl group and the H5-proton of the isoquinoline ring would provide strong evidence for their proximity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. rsc.org For this compound, with a molecular formula of C₂₇H₁₉N, HRMS provides definitive validation.

The technique can distinguish between molecules with the same nominal mass but different elemental compositions. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ of this compound is 358.1596 g/mol . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C₂₇H₁₉N. chemspider.com

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₁₉N |

| Monoisotopic Mass | 357.1518 u |

| Calculated m/z for [M+H]⁺ | 358.1590 u |

| Expected Experimental m/z | ~358.1590 ± 0.0010 |

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. vscht.cz The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups and chemical bonds.

For this compound, the IR and Raman spectra would be dominated by bands characteristic of its aromatic nature. Key expected vibrational modes include:

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹. vscht.cz

C=N Stretching: The stretching of the carbon-nitrogen double bond within the isoquinoline ring is expected to produce a band in the 1620-1550 cm⁻¹ region.

C=C Aromatic Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the aromatic rings. astrochem.org

C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact positions of these bands can provide information about the substitution pattern of the phenyl rings.

While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, the combination of both techniques provides a more complete vibrational profile of the molecule.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Strong |

| C=N Stretch (Isoquinoline) | 1620 - 1550 | Medium-Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong-Medium | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

X-ray Crystallography for Absolute Stereochemical and Solid-State Structural Determination

An X-ray crystallographic analysis of this compound would yield a detailed structural model, confirming the planar nature of the isoquinoline core and revealing the torsion angles of the three phenyl substituents relative to this core. This data is crucial for understanding steric interactions and intermolecular forces, such as pi-stacking, that govern the crystal packing. nih.gov The key parameters obtained from a crystallographic study would include:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position of every atom in the asymmetric unit.

Bond Lengths and Angles: Provides exact measurements of the covalent bonds and angles within the molecule, confirming its geometry.

This technique is considered the gold standard for structural determination and provides the ultimate proof of the molecular architecture. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic properties and predicting the reactivity of molecules. These methods can elucidate parameters like HOMO-LUMO energy gaps, electron density distribution, and electrostatic potential, which are crucial for predicting how a molecule will behave in chemical reactions.

However, a targeted search of existing research literature did not yield any studies that have specifically applied these quantum chemical methods to determine the electronic structure or predict the reactivity of 1,3,4-triphenylisoquinoline. While general principles of quantum chemistry are well-established and have been applied to the core isoquinoline (B145761) scaffold, specific computational data, such as optimized geometries, frontier molecular orbital energies, or reactivity descriptors for the 1,3,4-triphenyl derivative, remain uninvestigated in the available scientific record.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations are instrumental in understanding the conformational flexibility of a molecule, identifying its stable low-energy shapes (conformers), and studying how it interacts with other molecules, such as solvents or biological receptors.

Despite the utility of MD simulations, no specific studies employing this technique for the conformational analysis or the study of intermolecular interactions of this compound have been found. Research on related structures, such as various tetrahydroisoquinolines, has utilized these methods, but the specific influence of the three phenyl groups on the conformational landscape and interaction patterns of the isoquinoline core in this compound has not been computationally explored or documented.

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is a key methodology for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway for a reaction, providing insights that are often difficult to obtain through experimental means alone.

A literature search for computational studies focused on the mechanistic pathways of the synthesis or reactions of this compound did not uncover any relevant research. While the synthesis of isoquinoline derivatives is a well-studied area, computational modeling to detail the specific reaction energetics and transition state structures for the formation of the 1,3,4-triphenyl substituted variant appears to be absent from the literature.

Structure-Activity Relationship (SAR) Studies through Molecular Docking and Ligand-Based Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing and optimizing new drug candidates. These studies, often aided by computational techniques like molecular docking and ligand-based design, aim to understand how the chemical structure of a compound relates to its biological activity. Molecular docking predicts the binding orientation of a molecule to a target protein, while ligand-based methods use the knowledge of known active molecules to design new ones.

There are no specific SAR, molecular docking, or ligand-based design studies available in the scientific literature for this compound. Although many in silico studies have been conducted on the broader isoquinoline class to explore their potential as therapeutic agents, these investigations have not been extended to the specific this compound structure. Therefore, its potential interactions with biological targets and the structural features governing any such activity have not been computationally assessed.

Note: As the literature search yielded no specific research findings for this compound in the requested computational and theoretical chemistry domains, no data tables or citations to specific studies on this compound could be provided.

Reactivity Profiles and Advanced Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 1,3,4-triphenylisoquinoline towards substitution reactions is dictated by the electron density of the isoquinoline (B145761) core and the peripheral phenyl rings. The nitrogen atom in the isoquinoline ring deactivates the heterocyclic core towards electrophilic attack, making substitution on the carbocyclic portion of the isoquinoline and the appended phenyl rings more favorable.

Electrophilic Aromatic Substitution:

Classical electrophilic aromatic substitution reactions, such as nitration and halogenation, are anticipated to occur preferentially on the phenyl rings. The directing influence of the existing substituents will govern the position of substitution. For instance, nitration with a mixture of nitric and sulfuric acid would likely lead to the introduction of a nitro group at the meta position of the phenyl ring at C-4, due to the deactivating effect of the isoquinoline moiety. In contrast, the phenyl rings at C-1 and C-3 would be expected to undergo substitution at the ortho and para positions.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ groups on the peripheral phenyl rings. |

| Halogenation | Br₂, FeBr₃ | Introduction of -Br atoms on the peripheral phenyl rings. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of RCO- groups on the peripheral phenyl rings. |

Nucleophilic Aromatic Substitution:

The isoquinoline nucleus, being electron-deficient, is more susceptible to nucleophilic attack, particularly at the C-1 position. However, the presence of the bulky phenyl group at this position presents a significant steric hindrance. Nucleophilic substitution is more likely to occur if a suitable leaving group is present on the isoquinoline core, a scenario that can be engineered through prior functionalization. For instance, conversion of a hydroxyl group at a specific position to a triflate would render that position susceptible to displacement by a range of nucleophiles.

Functionalization at Peripheral Phenyl Rings and Isoquinoline Core

The strategic functionalization of both the peripheral phenyl rings and the isoquinoline core of this compound allows for the fine-tuning of its molecular properties.

Peripheral Phenyl Ring Functionalization:

The phenyl rings can be functionalized using a variety of well-established methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. Prior halogenation of the phenyl rings provides the necessary handles for these transformations. For example, bromination of the phenyl ring at the C-4 position, followed by a Suzuki coupling with an arylboronic acid, would yield a tetra-aryl substituted isoquinoline derivative.

Isoquinoline Core Functionalization:

Direct C-H functionalization of the isoquinoline core represents a more atom-economical approach to derivatization. Transition-metal-catalyzed C-H activation can enable the introduction of functional groups at specific positions, although regioselectivity can be a challenge. The nitrogen atom can also be a site for functionalization. N-oxidation to the corresponding isoquinoline N-oxide activates the ring system for both electrophilic and nucleophilic attack, offering alternative pathways for derivatization.

Cycloaddition Reactions and Annulation Chemistry

The π-system of the isoquinoline ring and the appended phenyl groups in this compound can participate in cycloaddition reactions, leading to the formation of complex polycyclic systems.

Diels-Alder Reactions:

The isoquinoline core, particularly when activated, can act as a diene in Diels-Alder reactions. Reaction with a suitable dienophile, such as maleic anhydride or a reactive alkyne, would lead to the formation of a bridged polycyclic adduct. The stereochemistry and regiochemistry of the cycloaddition would be influenced by the steric bulk of the phenyl substituents.

1,3-Dipolar Cycloadditions:

The generation of a 1,3-dipole, such as a nitrile oxide or an azide, from a functionalized this compound derivative would enable its participation in 1,3-dipolar cycloaddition reactions. Reaction with a dipolarophile, such as an alkene or alkyne, would result in the formation of a five-membered heterocyclic ring fused to the isoquinoline framework.

Annulation Chemistry:

Annulation strategies involve the construction of a new ring fused to the existing isoquinoline scaffold. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives. For example, a derivative bearing a carboxylic acid group on the C-4 phenyl ring and a reactive group on the isoquinoline core could undergo an intramolecular Friedel-Crafts acylation to form a new six-membered ring.

Formation of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives

This compound can serve as a precursor for the synthesis of larger, nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs). These reactions typically involve intramolecular cyclodehydrogenation reactions, often promoted by strong acids or oxidizing agents.

The Scholl reaction, which utilizes a Lewis acid and a protic acid, is a common method for effecting such transformations. In the case of this compound, intramolecular C-C bond formation between the phenyl rings and the isoquinoline core could lead to the formation of extended, planar N-PAH structures. The regiochemistry of the cyclization would be dependent on the reaction conditions and the steric and electronic influences of the phenyl substituents. The resulting N-PAHs are of interest for their potential applications in organic electronics and as advanced materials.

| Precursor Derivative | Reaction Type | Resulting PAH Structure |

| This compound | Scholl Reaction (e.g., FeCl₃) | Extended, planar N-PAH |

| Halogenated this compound | Palladium-catalyzed intramolecular C-H arylation | Fused polycyclic aromatic system |

Mechanistic Investigations of Isoquinoline Formation and Transformation

Elucidation of Catalytic Cycles in Transition-Metal-Mediated Reactions

While a specific catalytic cycle for the synthesis of 1,3,4-triphenylisoquinoline has not been detailed, related rhodium-catalyzed syntheses of polysubstituted isoquinolines provide a general framework. Typically, these cycles are thought to involve the following key steps:

C-H Activation: The rhodium catalyst, often in a +3 oxidation state and bearing a cyclopentadienyl (Cp*) ligand, coordinates to a directing group on one of the starting materials. This coordination facilitates the cleavage of a nearby C-H bond, forming a rhodacycle intermediate.

Alkyne Insertion: The second reactant, an alkyne, then coordinates to the rhodium center and inserts into the rhodium-carbon bond of the rhodacycle.

Reductive Elimination: This step involves the formation of the new carbon-carbon and carbon-nitrogen bonds of the isoquinoline (B145761) ring and the regeneration of the active rhodium catalyst, which can then enter another catalytic cycle.

An external oxidant is often required to facilitate the regeneration of the Rh(III) catalyst. However, some methods utilize an internal oxidizing directing group, which is cleaved during the reaction, avoiding the need for an external oxidant. mdpi.com

Role of Directing Groups in C-H Activation Processes

Directing groups are crucial for achieving regioselectivity in C-H activation reactions. They are functional groups on a substrate that coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond. This chelation assistance lowers the activation energy for the cleavage of that particular C-H bond, directing the reaction to a specific site on the molecule.

In the context of isoquinoline synthesis, common directing groups include imines, oximes, and hydrazones. mdpi.com For the synthesis of a tri-aryl substituted isoquinoline like this compound, a plausible synthetic route would involve the reaction of a substituted benzimine with diphenylacetylene (B1204595). The imine nitrogen would act as the directing group, guiding the rhodium catalyst to activate an ortho C-H bond on the phenyl ring of the benzimine.

Intermediates Identification and Trapping Experiments

The direct observation and characterization of intermediates in catalytic cycles are often challenging due to their transient nature. In the rhodium-catalyzed synthesis of isoquinolines, the key proposed intermediates include the initial catalyst-substrate complex, the rhodacycle formed after C-H activation, and the intermediate following alkyne insertion.

While specific trapping experiments for the synthesis of this compound have not been reported, mechanistic studies on related systems sometimes employ techniques such as deuterium labeling to probe the reversibility of the C-H activation step. The isolation and crystallographic characterization of rhodacycle intermediates in similar reactions provide strong evidence for their existence in the catalytic cycle.

Kinetic and Thermodynamic Aspects of Reaction Pathways

Kinetic isotope effect (KIE) studies are a common tool to probe the rate-determining step of a reaction. A significant KIE upon replacing a specific hydrogen atom with deuterium would indicate that the cleavage of that C-H bond is involved in the rate-determining step. While KIE studies have been performed for some rhodium-catalyzed isoquinoline syntheses, this data is not available for the specific case of this compound.

Similarly, thermodynamic data, such as the Gibbs free energy of reaction (ΔG), would provide insight into the spontaneity and position of equilibrium for the formation of this compound. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction pathway. However, such computational investigations focused on this compound have not been published.

Target Oriented Biological Activity Research: Mechanistic and Structure Activity Relationship Sar Perspectives

Investigation of Molecular Targets and Binding Mechanisms for Isoquinoline (B145761) Scaffolds

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities. nih.govmdpi.comresearchgate.net Research into its substituted derivatives has identified several key molecular targets, providing insight into their mechanisms of action.

One of the primary targets for phenyl-substituted isoquinoline analogues is tubulin . nih.gov Certain 1-phenyl-3,4-dihydroisoquinoline (B1582135) compounds have been identified as potent tubulin polymerization inhibitors, disrupting microtubule dynamics, which is a critical process for cell division. nih.gov Molecular docking studies suggest these compounds bind to the colchicine-binding site of tubulin, leading to cell cycle arrest and subsequent apoptosis. nih.gov

Another significant target is the protein tyrosine kinase . The tetrahydroisoquinoline (THIQ) moiety, in particular, has been utilized to design inhibitors for targets like Heat Shock Protein 90 (HSP90) and RET kinase, which are crucial for cancer cell survival and proliferation. nih.gov Similarly, substituted quinazolines, which are structurally related to isoquinolines, have been shown to be potent inhibitors of multiple receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and PDGFR-β. nih.gov

In the context of colorectal cancer, derivatives of the THIQ scaffold have been found to inhibit the KRas protein . nih.gov Specific compounds demonstrated significant inhibitory activity against various colon cancer cell lines, indicating their potential to interfere with the KRas signaling pathway, a key driver in many cancers. nih.gov Furthermore, some tetrahydroisoquinoline-based compounds have been identified as modest inhibitors of Mycobacterium tuberculosis ATP synthase , a crucial enzyme for the bacterium's survival. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological potency and target selectivity of isoquinoline derivatives are highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies have elucidated key structural features that govern their activity.

For 1-phenyl-1,2,3,4-tetrahydroisoquinoline (B142631) analogues acting as tubulin inhibitors, the substitution pattern on the 1-phenyl ring is critical. A compound bearing a 3'-hydroxyl group and a 4'-methoxy group on this phenyl ring was found to confer optimal bioactivity. nih.gov For THIQ derivatives targeting KRas in colon cancer, the presence of a chloro group at the 4-position of the phenyl ring resulted in significant inhibitory activity, whereas a bulky tert-butyl substitution at the same position diminished the activity. nih.gov

SAR studies on tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis revealed that increased lipophilicity generally improves potency. nih.gov Large substituents, such as a benzyl (B1604629) group at the 5-position, were well-tolerated, while an N-methylpiperazine was the preferred substituent at the 8-position. The nature of the linker at the 7-position was also important; -CH2– or –CONH– linkers were more effective than –CO– or –COCH2– linkers, suggesting that the specific positioning of a terminal aromatic ring is crucial for target binding. nih.gov

In a series of substituted isoquinolin-1-ones evaluated for antitumor activity, an O-(3-hydroxypropyl) substituent was found to exhibit the most potent activity, surpassing that of a known active 2,3-dihydroimidazo[2,1-a]isoquinoline (B13852805) derivative. nih.gov This highlights that modifications not only to the phenyl rings but also to other positions on the isoquinoline core can dramatically influence biological outcomes.

| Compound | Substitution on Phenyl Ring | DLD-1 | HCT116 | SW480 | Reference |

|---|---|---|---|---|---|

| GM-3-18 | 4-Chloro | 1.4 | 0.9 | 1.5 | nih.gov |

| GM-3-121 | 4-Fluoro | >25 | >25 | >25 | nih.gov |

| GM-3-148 | 4-tert-Butyl | 14.3 | 15.2 | >25 | nih.gov |

Design Principles for Isoquinoline-Based Biological Probes

The quinoline (B57606) and isoquinoline scaffolds are attractive structures for the development of fluorescent biological probes due to their inherent photophysical properties and synthetic versatility. nih.govresearchgate.net The design of such probes for applications like live-cell imaging follows several key principles.

A primary strategy is the creation of a modular scaffold with distinct domains that can be independently engineered. nih.govnih.govmorressier.com This typically involves:

A Polarization Domain: To influence the molecule's interaction with its environment.

A Photophysical Tuning Domain: Where systematic chemical modifications can predictably alter the absorption and emission spectra.

A Structural Diversity Domain: Allowing for the attachment of various functional groups to target specific cellular components or sense particular analytes. nih.govnih.gov

This modular approach allows for the rational design of probes with desired characteristics. For instance, facile synthesis via regioselective palladium-catalyzed cross-coupling enables the combinatorial development of structurally diverse fluorophores. nih.govnih.govmorressier.com By modifying substituents on the heterocyclic ring system, researchers can develop probes that are sensitive to environmental factors such as intracellular pH or the presence of specific metal ions like Zn(II). nih.gov The nitrogen atom in the isoquinoline ring is particularly useful, as it can be used to monitor interactions with target molecules through corresponding changes in fluorescence. nih.gov These principles facilitate the streamlined discovery of novel probes for a wide array of biological imaging applications. nih.gov

Biological Pathway Modulation and Cellular Interaction Studies (excluding clinical applications)

Substituted isoquinoline and quinoline derivatives have been shown to modulate multiple biological pathways and cellular processes, primarily in the context of cancer research.

One of the most significant effects is the induction of apoptosis . Certain antiproliferative quinoline compounds trigger the activity of initiator caspase-2 and effector caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase-1 (PARP) and subsequent internucleosomal DNA fragmentation—hallmarks of programmed cell death. nih.gov The antiproliferative activity of some THIQ derivatives against breast and endometrial cancer cell lines further underscores their ability to interfere with cancer cell survival pathways. nih.gov

These compounds can also affect cell cycle progression and cell division . Some derivatives cause mitotic abnormalities, stimulating the formation of binucleated cells and blocking cytokinesis (the final stage of cell division). nih.gov This activity is often linked to the inhibition of tubulin polymerization, which disrupts the mitotic spindle. nih.gov

Furthermore, isoquinoline derivatives can modulate cellular transport and signaling pathways . For example, some compounds have been found to rapidly block the cellular transport of purine (B94841) and pyrimidine (B1678525) nucleosides, thereby inhibiting the synthesis of DNA and RNA. nih.gov Other derivatives have demonstrated potent anti-angiogenesis activity, which is the process of forming new blood vessels, a critical pathway for tumor growth. nih.gov

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Isoquinoline (B145761) Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of novel isoquinoline derivatives. nih.govrsc.orgnih.gov Machine learning (ML) and deep learning (DL) algorithms are increasingly being applied to various stages of the drug discovery pipeline, from initial compound design to the prediction of synthetic pathways. rsc.orgbeilstein-journals.orgmdpi.com

Key Applications in Isoquinoline Research:

De Novo Design: AI models, particularly deep learning architectures, can generate novel molecular structures with desired properties. nih.govbeilstein-journals.org For isoquinolines, this means creating new derivatives predicted to have high efficacy for specific biological targets. These computational tools can explore a vast chemical space to propose innovative structures that may not be conceived through traditional medicinal chemistry approaches.

Property Prediction: ML models are adept at predicting a wide range of molecular properties, including bioactivity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). rsc.org By training these models on existing datasets of isoquinoline compounds, researchers can rapidly screen virtual libraries and prioritize candidates for synthesis, thereby reducing the time and cost associated with experimental testing. researchgate.net

Synthesis Planning: One of the most significant impacts of AI in chemistry is in retrosynthesis and reaction prediction. nih.govnih.gov AI-powered tools can analyze a target isoquinoline structure and propose viable synthetic routes by identifying key bond disconnections and suggesting appropriate reagents and reaction conditions. nih.govresearchgate.net These systems learn from vast databases of chemical reactions to predict the outcomes of novel transformations, aiding chemists in designing more efficient and successful syntheses. nih.gov

Reaction Optimization: Beyond planning, ML can be used to optimize reaction conditions. By analyzing data from previous experiments, algorithms can identify the optimal parameters (e.g., temperature, solvent, catalyst loading) to maximize yield and minimize byproducts, leading to more sustainable and cost-effective chemical production.

Novel Applications in Advanced Materials Science

While isoquinolines are renowned for their biological activity, emerging research is exploring the potential of derivatives like 1,3,4-Triphenylisoquinoline as functional scaffolds in advanced materials. The inherent photophysical properties of the rigid, aromatic isoquinoline core, when combined with functional groups like triphenylamine (B166846), can give rise to materials with unique optical and electronic characteristics.

Fluorescent Materials: The combination of an isoquinoline moiety with a triphenylamine group has been shown to produce smart fluorescent materials. harvard.edu These compounds can exhibit properties such as mechanochromism (color change upon mechanical force) and halochromism (color change with pH), making them suitable for applications in sensors and rewritable fluorescent platforms. harvard.edu The triphenylamine unit acts as a donor, and when linked to an acceptor like isoquinoline, can create materials with strong fluorescence in both solution and solid states. harvard.edu

Organic Light-Emitting Diodes (OLEDs): The structural motifs found in triphenylisoquinoline are relevant to the design of materials for OLEDs. researchgate.netrsc.orgrsc.org Compounds featuring triphenylamine as a donor and an electron-accepting heterocyclic core are promising candidates for emissive layers in OLED devices. researchgate.netrsc.org These donor-acceptor structures are central to the development of materials exhibiting thermally activated delayed fluorescence (TADF), a key mechanism for achieving high efficiency in third-generation OLEDs. rsc.org The development of multifunctional materials that combine properties like aggregation-induced emission (AIE) and electroluminescence is a significant area of research for high-efficiency OLEDs. researchgate.net

The exploration of isoquinoline derivatives in materials science is a growing field, with potential applications in organic electronics, sensing, and smart materials, leveraging their robust structure and tunable photophysical properties.

Bioinspired Synthesis and Biosynthetic Pathway Elucidation of Isoquinoline Alkaloids

Nature provides a blueprint for the efficient and stereoselective synthesis of complex molecules. The study of how plants produce isoquinoline alkaloids offers valuable insights for developing novel, bioinspired synthetic strategies. nih.govresearchgate.net Benzylisoquinoline alkaloids (BIAs), a major class of plant metabolites, are all derived from the amino acid tyrosine. researchgate.netorganic-chemistry.orgmdpi.com

The biosynthetic pathway begins with the conversion of tyrosine to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. organic-chemistry.orgmdpi.com A key step is the condensation of these two molecules by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to thousands of isoquinoline alkaloids. mdpi.com Subsequent enzymatic steps, including methylations, hydroxylations, and rearrangements, create the vast structural diversity seen in this family of natural products.

Future research in this area focuses on:

Enzyme Discovery and Characterization: Identifying and characterizing the enzymes responsible for specific transformations in the BIA pathway. This knowledge can be harnessed to perform specific chemical reactions in a laboratory or industrial setting.

Metabolic Engineering: Reconstituting BIA biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. rsc.orgnih.gov This approach aims to create "cell factories" for the sustainable and scalable production of valuable isoquinoline alkaloids, such as morphine or codeine, moving away from reliance on plant extraction. nih.gov

Biomimetic Synthesis: Designing laboratory syntheses that mimic key enzymatic steps. This can lead to more efficient and environmentally friendly chemical processes compared to traditional synthetic methods. For example, chemists have developed syntheses inspired by the Pictet-Spengler reaction, a fundamental transformation in isoquinoline alkaloid biosynthesis.

By understanding and harnessing nature's synthetic machinery, researchers can develop greener, more efficient routes to both known and novel isoquinoline compounds.

Catalyst Development for Enhanced Sustainability and Efficiency in Isoquinoline Synthesis

The synthesis of the isoquinoline scaffold has been a major focus of organic chemistry, with catalyst development playing a central role in improving efficiency and sustainability. Traditional methods often required harsh conditions and produced significant waste. Modern research is centered on creating catalytic systems that are more environmentally benign, atom-economical, and versatile. harvard.edu

Key Trends in Catalyst Development:

Transition-Metal Catalysis: A wide range of transition metals, including rhodium, ruthenium, palladium, cobalt, and copper, have been employed to catalyze the formation of the isoquinoline ring. researchgate.net These catalysts enable C-H activation strategies, which allow for the direct coupling of simple precursors, avoiding the need for pre-functionalized starting materials and improving atom economy. Research continues to focus on developing catalysts that are cheaper, less toxic, and can operate under milder conditions.

Green Chemistry Principles: A significant push in catalyst design is the incorporation of green chemistry principles. harvard.edursc.org This includes:

Recyclable Catalysts: Developing systems where the catalyst can be easily recovered and reused, such as homogeneous ruthenium catalysts in biodegradable solvents like PEG-400. harvard.edu

Benign Solvents: Shifting from toxic organic solvents to greener alternatives like water or ethanol. researchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. harvard.edu

Metal-Free Catalysis: To circumvent the cost and toxicity associated with heavy metals, researchers are developing metal-free catalytic systems. harvard.edu These can involve the use of organic molecules, ionic liquids, or visible-light photoredox catalysis to promote the desired cyclization reactions. harvard.edu

The future of isoquinoline synthesis lies in the development of highly efficient, selective, and sustainable catalytic processes that minimize environmental impact while maximizing access to this valuable chemical scaffold.

Q & A

Q. What are the established synthesis routes for 1,3,4-Triphenylisoquinoline, and what are their comparative advantages?

The synthesis of this compound typically employs multi-step pathways involving cyclization and functionalization. Common methods include:

- Pictet-Spengler Cyclization : Utilizes aromatic aldehydes and β-phenylethylamine derivatives under acidic conditions. This method is favored for its regioselectivity but may require optimization of catalysts (e.g., Lewis acids) to enhance yields .

- Bischler-Napieralski Reaction : Involves cyclodehydration of N-acyl-β-phenylethylamines. While efficient, it often produces side products, necessitating purification via column chromatography .

- Cross-Coupling Strategies : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable precise phenyl group incorporation. This approach is advantageous for modular synthesis but requires inert conditions and high-purity reagents .

Q. Comparative Advantages :

Q. How is structural characterization of this compound typically performed in academic research?

Structural elucidation relies on a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks, with aromatic proton signals typically appearing at δ 6.8–8.2 ppm .

- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions, particularly for polymorphic forms .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]: 358.18) and fragmentation patterns .

- HPLC-PDA : Assesses purity (>95% for pharmacological studies) and detects trace impurities .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

Initial screening focuses on target-agnostic assays:

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the compound’s aromatic stacking potential .

- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in complex derivatization?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent hydrolysis .

- Catalyst Screening : Testing Brønsted vs. Lewis acids (e.g., TFA vs. FeCl) to balance reactivity and side-product formation .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yields >80% .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability or impurities. Mitigation approaches:

- Systematic Reproducibility Checks : Adopt Cochrane Review principles to standardize protocols (e.g., cell passage number, serum batch) .

- Impurity Profiling : Use LC-MS to identify and quantify side products (e.g., dehalogenated byproducts) that may skew activity .

- Orthogonal Assays : Validate hits across multiple platforms (e.g., SPR for binding affinity vs. cellular assays) .

Q. How do computational models predict its interactions with biological targets?

- Molecular Docking : Simulates binding to enzymes (e.g., topoisomerase II) using software like AutoDock Vina. The triphenyl motif shows π-π stacking with aromatic residues (e.g., Phe506 in EGFR) .

- QSAR Modeling : Correlates substituent electronegativity with antimicrobial potency (R > 0.85 in training sets) .

- MD Simulations : Reveal stability of ligand-receptor complexes over 100 ns trajectories, highlighting critical hydrogen bonds .

Q. What design principles apply when creating analogs for specific therapeutic targets?

- Bioisosteric Replacement : Swap phenyl groups with heteroaromatics (e.g., pyridine) to modulate solubility and reduce toxicity .

- Substituent Positioning : Electron-withdrawing groups at C-3 enhance kinase inhibition, while bulky C-4 substituents improve blood-brain barrier penetration .

- Prodrug Strategies : Introduce ester moieties to enhance bioavailability, with hydrolysis rates tuned via steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.